molecular formula C29H23ClN2O3 B11024201 (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11024201
M. Wt: 483.0 g/mol
InChI Key: XAAZLJRBVCADIS-UHFFFAOYSA-N
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Description

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the chromenyl and chlorophenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-6-(4-bromophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • (1E)-6-(4-fluorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Uniqueness

The uniqueness of (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C29H23ClN2O3

Molecular Weight

483.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-9,11,11-trimethyl-3-(2-oxochromen-6-yl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C29H23ClN2O3/c1-28(2)16-29(3,18-8-10-19(30)11-9-18)22-6-4-5-21-25(27(34)32(28)26(21)22)31-20-12-13-23-17(15-20)7-14-24(33)35-23/h4-15H,16H2,1-3H3

InChI Key

XAAZLJRBVCADIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=NC4=CC5=C(C=C4)OC(=O)C=C5)(C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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